N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide
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Overview
Description
“N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide” is a chemical compound that is not intended for human or veterinary use and is for research use only1. It has a molecular formula of C14H20N2O6S2 and a molecular weight of 376.441.
Synthesis Analysis
The synthesis of “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide” is not explicitly mentioned in the available resources. However, related compounds such as “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide” and “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzamide” have been synthesized and studied23.Molecular Structure Analysis
The molecular structure of “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide” is defined by its molecular formula, C14H20N2O6S21. The exact structure would require more detailed information such as a structural diagram or a crystallography study.
Chemical Reactions Analysis
The specific chemical reactions involving “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide” are not detailed in the available resources. However, it’s worth noting that related compounds have been used in various fields of research and industry24.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide” are not explicitly stated in the available resources. However, its molecular formula is C14H20N2O6S2 and it has a molecular weight of 376.441.Scientific Research Applications
1. Drug Development and Formulation
Studies on similar nitroaromatic compounds, such as N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide, have explored their potential as antitumor agents. These compounds undergo preformulation and formulation studies to understand their chemical behavior, physicochemical properties, and the impact of formulation variables on their stability and efficacy. Such research aids in developing effective drug delivery systems, like solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), enhancing their therapeutic potential and bioavailability (Sena et al., 2017).
2. Synthesis and Characterization Techniques
Investigations into the synthesis of nitrobenzamide derivatives, including the use of phase-transfer catalysts and ultrasound-assisted reactions, provide insights into more efficient and environmentally friendly production methods. For example, the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene demonstrates the utility of novel catalysts and techniques in synthesizing nitro aromatic ethers, offering potential pathways for the synthesis of related nitrobenzamide compounds (Harikumar & Rajendran, 2014).
3. Mechanistic Insights and Biological Interactions
Research into the reductive chemistry of nitrobenzamide derivatives, like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, provides valuable mechanistic insights into their bioreductive activation and selective toxicity toward hypoxic cells. Such studies are crucial for understanding the therapeutic potential and limitations of nitroaromatic compounds in targeting cancer cells, highlighting the importance of enzymatic reduction in their mode of action (Palmer et al., 1995).
Safety And Hazards
Future Directions
The future directions for “N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide” are not explicitly mentioned in the available resources. However, related compounds have gained significant attention in various fields of research and industry26, suggesting potential future directions for this compound as well.
properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-2-3-8-16(14-7-9-23(21,22)11-14)15(18)12-5-4-6-13(10-12)17(19)20/h4-6,10,14H,2-3,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNJAGTMZWWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide |
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